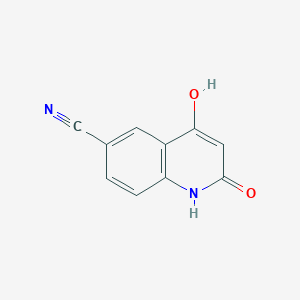![molecular formula C15H19NO2 B14910853 [1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)
[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol typically involves the reaction of 4-ethoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyrrole ring are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making them potential candidates for drug development. Research into their effects on specific biological targets can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique properties make it valuable for the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of [1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- [1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
Comparison: Compared to its analogs, [1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets. The ethoxy group may enhance the compound’s ability to penetrate biological membranes, making it more effective in certain applications.
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanol |
InChI |
InChI=1S/C15H19NO2/c1-4-18-15-7-5-14(6-8-15)16-11(2)9-13(10-17)12(16)3/h5-9,17H,4,10H2,1-3H3 |
Clave InChI |
DJGQWAJBHUBJNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)







![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)
